molecular formula C56H74O10 B12910721 Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 765954-09-4

Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate

Katalognummer: B12910721
CAS-Nummer: 765954-09-4
Molekulargewicht: 907.2 g/mol
InChI-Schlüssel: RVVFZYGNWJAYMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dodecyloxy groups attached to benzoyl moieties, which are further linked to phenyl rings and adipate groups. The molecular structure of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate allows it to exhibit specific chemical and physical properties that make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the esterification of 4-(dodecyloxy)benzoic acid with 4-hydroxybenzoyl chloride, followed by the reaction with adipic acid. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride.

    Substitution: Substitution reactions can occur at the benzoyl or phenyl rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its functional groups. The dodecyloxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and stability. The adipate moiety provides flexibility to the molecule, allowing it to adapt to different environments and interact with various pathways.

Vergleich Mit ähnlichen Verbindungen

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

765954-09-4

Molekularformel

C56H74O10

Molekulargewicht

907.2 g/mol

IUPAC-Name

bis[4-(4-dodecoxybenzoyl)oxyphenyl] hexanedioate

InChI

InChI=1S/C56H74O10/c1-3-5-7-9-11-13-15-17-19-23-43-61-47-31-27-45(28-32-47)55(59)65-51-39-35-49(36-40-51)63-53(57)25-21-22-26-54(58)64-50-37-41-52(42-38-50)66-56(60)46-29-33-48(34-30-46)62-44-24-20-18-16-14-12-10-8-6-4-2/h27-42H,3-26,43-44H2,1-2H3

InChI-Schlüssel

RVVFZYGNWJAYMD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.